molecular formula C14H10ClNO5 B070114 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride CAS No. 175135-69-0

2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride

Cat. No. B070114
M. Wt: 307.68 g/mol
InChI Key: ZHLCCUQAQOFEBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Methoxy-5-nitrobenzaldehyde undergoes Knoevenagel reaction to give 3-methoxy-5-nitrocinnamic acid. Treatment with thionyl chloride yields chloro-methoxy-nitrobenzo compounds (Havaldar, Bhise, & Burudkar, 2004).
  • The reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with methoxybenzoyl chlorides leads to functionalized 2-hydroxychroman-4-ones or chromones (Rahn et al., 2009).

Molecular Structure Analysis

  • The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides insights into hydrogen bond roles in crystal packing (Yeong et al., 2018).

Chemical Reactions and Properties

  • 2-Alkyl-7-methoxy-5-nitrobenzo[b]furan and related compounds are formed via cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids under Perkin reaction conditions (Kowalewska & Kwiecień, 2008).

Physical Properties Analysis

  • Synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid provides insights into the process-oriented approach and yields, crucial for understanding the physical properties of related compounds (Lomov, 2019).

Chemical Properties Analysis

  • The study of 5-methoxy-2H-benzotriazol-2-yl mono- or di-substituted resorcinols and phloroglucinols reveals important aspects of chemical properties like intramolecular interactions and spectral data (Xi, Basset, & Vogl, 1984).

Scientific Research Applications

  • Synthesis of Dibenzophenone Derivatives : Zhao De-feng (2006) reported the synthesis of 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its derivatives, starting from 1,3-dimethoxybenzene and meta-nitrobenzoyl chloride, a similar compound to 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride. This process involves Friedel-Crafts acylation and catalytic hydrogenation, indicating the potential of such compounds in organic synthesis (Zhao De-feng, 2006).

  • Knoevenagel Reaction Applications : Havaldar et al. (2004) described the use of Methoxy-5-nitrobenzaldehyde, closely related to 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride, in Knoevenagel reactions. This research highlights the potential application in synthesizing compounds with antibacterial properties (Havaldar, Bhise, & Burudkar, 2004).

  • Neuroleptics Synthesis : Valenta et al. (1990) explored the synthesis of heterocyclic 5-amino-2-methoxybenzamides using 2-Methoxy-5-nitrobenzoyl chloride. Their work contributes to the field of neuroleptic drug development (Valenta et al., 1990).

  • Functional Polymer Development : Xi, Basset, & Vogl (1984) synthesized 5-methoxy-2H-benzotriazol-2-yl mono- or di-substituted resorcinols and phloroglucinols, using a process involving 4-methoxy-2-nitrobenzenediazonium chloride, which is structurally similar to 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride. This demonstrates its application in creating functional polymers (Xi, Basset, & Vogl, 1984).

  • Intermediate in Drug Synthesis : Gopal et al. (2012) detailed a synthesis method for an intermediate crucial in the preparation of the antiarrhythmic drug dronedarone hydrochloride, using a similar compound, 4-methoxybenzoyl chloride (Gopal et al., 2012).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards. Information on how to handle and store the compound safely would also be included here.


Future Directions

This would involve a discussion of potential future research directions involving the compound. This might include potential applications of the compound or unanswered questions about its properties or behavior.


I hope this general information is helpful. If you have a specific question about “2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride” or another compound, feel free to ask!


properties

IUPAC Name

2-(4-methoxyphenoxy)-5-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-20-10-3-5-11(6-4-10)21-13-7-2-9(16(18)19)8-12(13)14(15)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLCCUQAQOFEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379239
Record name 2-(4-methoxyphenoxy)-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride

CAS RN

175135-69-0
Record name 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methoxyphenoxy)-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW Huang, Z Zhang, B Wu, JF Cellitti… - Journal of medicinal …, 2008 - ACS Publications
We report on a general structure- and NMR-based approach to derive druglike small molecule inhibitors of protein−protein interactions in a rapid and efficient manner. We demonstrate …
Number of citations: 71 pubs.acs.org

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